molecular formula C16H21NO B14215098 2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide CAS No. 828252-53-5

2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide

Cat. No.: B14215098
CAS No.: 828252-53-5
M. Wt: 243.34 g/mol
InChI Key: ZZABACABEZAFSK-ZDUSSCGKSA-N
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Description

2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide is an organic compound with a complex structure that includes a cyclohexene ring, a phenylethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide typically involves the reaction of cyclohex-1-en-1-ylamine with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the generated acid and drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide is unique due to its combination of a cyclohexene ring, phenylethyl group, and acetamide moiety.

Properties

CAS No.

828252-53-5

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-N-[(1S)-1-phenylethyl]acetamide

InChI

InChI=1S/C16H21NO/c1-13(15-10-6-3-7-11-15)17-16(18)12-14-8-4-2-5-9-14/h3,6-8,10-11,13H,2,4-5,9,12H2,1H3,(H,17,18)/t13-/m0/s1

InChI Key

ZZABACABEZAFSK-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CC2=CCCCC2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CCCCC2

Origin of Product

United States

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